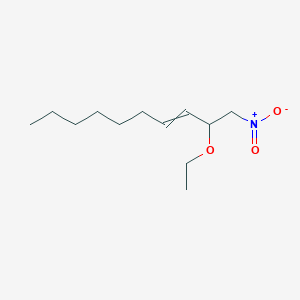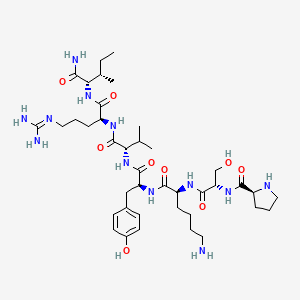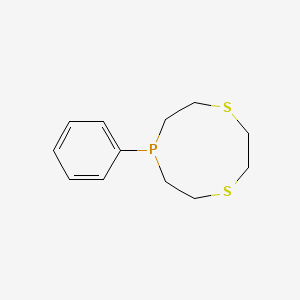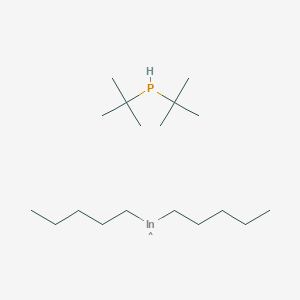
2-Ethoxy-1-nitrodec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-nitrodec-3-ene is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-nitrodec-3-ene typically involves the nitration of an appropriate precursor. One common method is the nitration of 2-ethoxydec-3-ene using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-nitrodec-3-ene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 2-ethoxy-1-aminodec-3-ene.
Oxidation: Formation of 2-ethoxydec-3-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1-nitrodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-nitrodec-3-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo hydrolysis. These interactions can lead to various biochemical effects, depending on the specific context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-nitrodec-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-nitrooct-3-ene: Similar structure but with a shorter carbon chain.
2-Ethoxy-1-nitrodec-2-ene: Similar structure but with the double bond in a different position.
Uniqueness
2-Ethoxy-1-nitrodec-3-ene is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
147671-61-2 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-ethoxy-1-nitrodec-3-ene |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-12(16-4-2)11-13(14)15/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
ARGQEJNOGLXNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(C[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)



